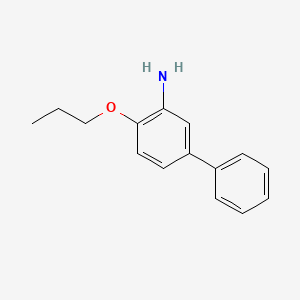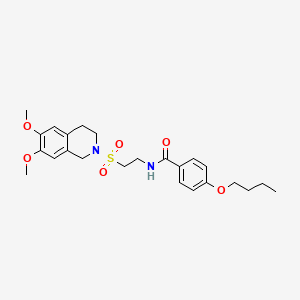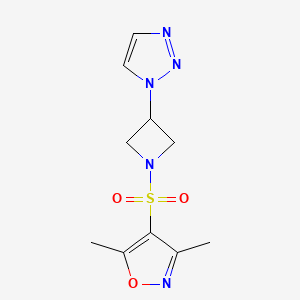
Methyl 2-(3-(4-fluorophenyl)thioureido)nicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Methyl 2-(3-(4-fluorophenyl)thioureido)nicotinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and antiviral activities.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
作用機序
Target of Action
Similar compounds, such as urea and thiourea derivatives, have been known to target protein tyrosine phosphatase 1b (ptp1b), which is an attractive target for anticancer studies .
Mode of Action
It is known that similar compounds, such as methyl nicotinate, act as peripheral vasodilators to enhance local blood flow at the site of application .
Biochemical Pathways
Similar compounds have been known to affect various biological activities, including anti-inflammatory, anti-hiv, and anti-cancer activities .
Result of Action
Similar compounds have demonstrated inhibitory activity against various cancer cell lines .
準備方法
The synthesis of Methyl 2-(3-(4-fluorophenyl)thioureido)nicotinate typically involves the reaction of 4-fluoroaniline with thiourea to form 4-fluorophenylthiourea. This intermediate is then reacted with methyl nicotinate under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
化学反応の分析
Methyl 2-(3-(4-fluorophenyl)thioureido)nicotinate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
類似化合物との比較
Methyl 2-(3-(4-fluorophenyl)thioureido)nicotinate can be compared with other similar compounds, such as:
Methyl nicotinate: Known for its use as a rubefacient in topical preparations.
4-fluorophenylthiourea: An intermediate in the synthesis of the target compound.
The uniqueness of this compound lies in its combination of the pyridine and thiourea moieties, which contribute to its diverse biological activities and potential therapeutic applications .
特性
IUPAC Name |
methyl 2-[(4-fluorophenyl)carbamothioylamino]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3O2S/c1-20-13(19)11-3-2-8-16-12(11)18-14(21)17-10-6-4-9(15)5-7-10/h2-8H,1H3,(H2,16,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFHMGEVTYIBGPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)NC(=S)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-1-{3-[(2,6-difluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}propan-1-one](/img/structure/B2857583.png)

![ethyl 3-{[2-oxo-5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]methyl}-1,2,4-oxadiazole-5-carboxylate](/img/structure/B2857586.png)
![ethyl 2-(2-(5,7-dioxo-6-propyl-2-(pyrrolidin-1-yl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamido)benzoate](/img/structure/B2857587.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclopentanecarboxamide](/img/structure/B2857589.png)
![1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[2-(oxan-4-yloxy)pyridine-4-carbonyl]piperazine](/img/structure/B2857592.png)

![5-formyl-4-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B2857595.png)




![1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]piperazine](/img/structure/B2857603.png)
